4-Bromo-3-fluoro-2-methoxy-benzaldehyde
Overview
Description
4-Bromo-3-fluoro-2-methoxy-benzaldehyde is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
4-Bromo-3-fluoro-2-methoxy-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Industry: The compound is used in the production of dyes, catalysts, and optical materials .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methoxy-benzaldehyde typically involves a multi-step process. One common method starts with 2-fluoro-4-bromobenzaldehyde, which is prepared through metal halogen exchange and formylation with a formyl source at low temperatures (0°C). The intermediate is then reacted with methanol in the presence of potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of cryogenic conditions and specialized equipment to ensure high yield and purity. The process may also involve crystallization and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-methoxy-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium carbonate (K2CO3) are used under various conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3-fluoro-2-methoxy-benzoic acid.
Reduction: 4-Bromo-3-fluoro-2-methoxy-benzyl alcohol.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methoxy-benzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of the bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets. These interactions can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the fluorine atom.
4-Bromo-3-methoxybenzaldehyde: Lacks the fluorine atom and has a different substitution pattern.
4-Fluoro-3-methoxybenzaldehyde: Lacks the bromine atom.
Uniqueness
4-Bromo-3-fluoro-2-methoxy-benzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
4-bromo-3-fluoro-2-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWGJFVEOGVKSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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